1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
CAS No.: 1797872-60-6
Cat. No.: VC7229298
Molecular Formula: C15H21BrN2O3S
Molecular Weight: 389.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797872-60-6 |
|---|---|
| Molecular Formula | C15H21BrN2O3S |
| Molecular Weight | 389.31 |
| IUPAC Name | 1-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C15H21BrN2O3S/c16-14-3-1-2-4-15(14)22(20,21)18-9-5-12(6-10-18)17-8-7-13(19)11-17/h1-4,12-13,19H,5-11H2 |
| Standard InChI Key | AAWDOXNHNQVSPF-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC=C3Br |
Introduction
Synthesis and Preparation
The synthesis of 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol would likely involve several steps:
-
Preparation of Piperidine Intermediate: Synthesis or procurement of a piperidine derivative suitable for sulfonylation.
-
Sulfonylation: Reaction with 2-bromobenzenesulfonyl chloride to introduce the sulfonyl group.
-
Coupling with Pyrrolidine: Attachment of the pyrrolidine ring, potentially through a nucleophilic substitution or other coupling reactions.
Biological Activity and Potential Applications
While specific biological activity data for 1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is not available, compounds with similar structures often exhibit pharmacological properties. For instance, piperidine and pyrrolidine derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes.
Research Findings and Data
Given the lack of specific research findings on this compound, we can look at related compounds for insights:
| Compound | Biological Activity | Potential Applications |
|---|---|---|
| Piperidine Derivatives | Neurotransmitter modulation | CNS disorders treatment |
| Pyrrolidine Derivatives | Enzyme inhibition | Metabolic disorders treatment |
| Sulfonyl-Containing Compounds | Anti-inflammatory effects | Pain management |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume